(1-Tert-butylazetidin-3-yl) acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-tert-butylazetidin-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(11)12-8-5-10(6-8)9(2,3)4/h8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOPOZSJIRCYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity Profiles of 1 Tert Butylazetidin 3 Yl Acetate
Chemical Reactivity of the Azetidine (B1206935) Heterocycle
The azetidine ring in (1-Tert-butylazetidin-3-yl) acetate (B1210297) is characterized by significant ring strain, which is a primary driver of its chemical reactivity. The bulky tert-butyl group attached to the nitrogen atom also imparts considerable steric and electronic effects that influence its reaction pathways.
Ring Opening Reaction Mechanisms and Associated Stability Factors
The four-membered azetidine ring is susceptible to ring-opening reactions under various conditions, a consequence of its inherent strain. These reactions typically proceed via cleavage of the C-N or C-C bonds of the ring. The stability of the ring is a balance between this strain and the electronic properties of the substituents. The N-tert-butyl group, being a bulky electron-donating group, generally enhances the stability of the azetidine ring compared to N-H or N-acyl azetidines by increasing the electron density on the nitrogen and providing steric shielding.
Ring-opening can be initiated by nucleophilic attack on a carbon atom of the ring or by activation of the nitrogen atom. For instance, in the presence of strong acids, protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to ring cleavage. The regioselectivity of this attack is influenced by the substitution pattern on the ring.
Intramolecular Rearrangement Pathways
While specific studies on the intramolecular rearrangement of (1-Tert-butylazetidin-3-yl) acetate are not extensively documented, related azetidine systems are known to undergo rearrangements. For example, under thermal or photochemical conditions, rearrangements involving the cleavage and reformation of ring bonds can occur. The presence of the acetate group could potentially participate in such rearrangements, for instance, through an intramolecular acyl transfer, although this would likely require specific catalytic conditions.
Nucleophilic Reactivity and Electrophilic Substitution on the Azetidine Nitrogen
The lone pair of electrons on the azetidine nitrogen atom makes it nucleophilic. It can readily react with a variety of electrophiles. A common reaction is quaternization, where the nitrogen attacks an alkyl halide to form a quaternary azetidinium salt. The bulky tert-butyl group can sterically hinder this process to some extent, slowing down the reaction rate compared to less substituted azetidines.
Reactivity of the Acetate Functional Group in this compound
The acetate group in this compound exhibits typical ester reactivity, including hydrolysis and transesterification. The proximity of the azetidine ring can, in some cases, influence these reactions.
Ester Hydrolysis Mechanisms under Varied Reaction Conditions
Ester hydrolysis of this compound can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This is followed by the elimination of the (1-Tert-butylazetidin-3-yl) alcohol. The reaction typically follows an AAC2 mechanism.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield sodium acetate and the (1-Tert-butylazetidin-3-yl) alcohol. This process is generally irreversible and follows a BAC2 mechanism.
| Condition | Catalyst | Mechanism | Products |
| Acidic | H₃O⁺ | AAC2 | (1-Tert-butylazetidin-3-yl) alcohol + Acetic Acid |
| Basic | OH⁻ | BAC2 | (1-Tert-butylazetidin-3-yl) alcohol + Acetate Salt |
Interplay of Substituents on Azetidine Reactivity
The reactivity of the azetidine ring is significantly influenced by the nature of its substituents. The four-membered ring is characterized by considerable ring strain, which is a driving force for many of its chemical transformations. The substituents on both the nitrogen and carbon atoms of the ring can modulate this reactivity through steric and electronic effects.
Effect of the Acetate Moiety on Electron Distribution and Reactivity
The acetate group at the C3 position is an electron-withdrawing group, which can influence the electron density of the azetidine ring. This electronic effect can impact the reactivity of the ring, particularly the nucleophilicity of the nitrogen atom and the susceptibility of the ring carbons to nucleophilic attack. The presence of the ester functionality also introduces a potential site for hydrolysis or other ester-related chemical transformations.
Mechanistic Studies of Functionalization Reactions Involving this compound
Detailed mechanistic studies on the functionalization of this compound are not documented in the scientific literature. General strategies for the functionalization of azetidines often involve ring-opening reactions or reactions at the substituents.
Investigation of C–H Activation Pathways
The C–H activation of azetidines is a powerful tool for their functionalization. However, no studies have been found that specifically investigate the C–H activation pathways for this compound. Such studies would be valuable for understanding how the electronic and steric properties of the tert-butyl and acetate groups influence the regioselectivity and efficiency of C–H activation at different positions on the azetidine ring.
Stereochemical Outcomes of Reactions
The stereochemistry of reactions involving the azetidine ring is a critical aspect of its chemistry, particularly for applications in medicinal chemistry. For this compound, which has a stereocenter at the C3 position, any reaction at this or adjacent positions would have important stereochemical consequences. Without experimental data, the stereochemical outcomes of reactions involving this compound can only be predicted based on general principles of stereocontrol in reactions of related azetidine systems.
Advanced Analytical Characterization of 1 Tert Butylazetidin 3 Yl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. The spectrum of (1-Tert-butylazetidin-3-yl) acetate (B1210297) is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. While specific, experimentally verified spectral data for this exact compound is not widely published, a predicted ¹H NMR spectrum can be extrapolated from the analysis of its constituent parts and related structures.
The key proton signals would arise from the tert-butyl group, the azetidine (B1206935) ring protons, and the acetate methyl group. The nine protons of the tert-butyl group are chemically equivalent and would appear as a sharp singlet, typically in the upfield region of the spectrum. The protons of the acetate methyl group, also equivalent, would present as another singlet, shifted slightly downfield compared to the tert-butyl signal. The protons on the four-membered azetidine ring would show more complex splitting patterns (multiplets) due to spin-spin coupling with each other. The methine proton at the 3-position, attached to the acetate group, would likely appear as a multiplet. The four methylene (B1212753) protons on the azetidine ring would also be expected to appear as multiplets.
Predicted ¹H NMR Data for (1-Tert-butylazetidin-3-yl) acetate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| (CH₃)₃C- | ~1.0-1.2 | Singlet |
| CH₃COO- | ~2.0 | Singlet |
| Azetidine CH₂ | ~2.8-3.5 | Multiplet |
| Azetidine CH | ~4.8-5.2 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum would be expected to show signals for the carbonyl carbon of the acetate group in the highly deshielded region (around 170 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group would appear in the aliphatic region, as would the methyl carbon of the acetate group. The carbons of the azetidine ring would also resonate in the aliphatic region, with the carbon attached to the nitrogen (C2 and C4) appearing at a different chemical shift than the carbon bearing the acetate group (C3).
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =O | ~170-171 |
| -C (CH₃)₃ | ~50-55 |
| -C(C H₃)₃ | ~25-30 |
| C H₃COO- | ~20-22 |
| Azetidine C H₂ | ~55-60 |
| Azetidine C H | ~65-70 |
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical Assignments
For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for unambiguously assigning signals and determining stereochemistry.
A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be crucial for confirming the connectivity within the azetidine ring, showing correlations between the methine proton at C3 and the methylene protons at C2 and C4.
A NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This technique would be particularly useful in determining the stereochemistry of substituted derivatives of this compound. For the parent compound, NOESY could confirm the spatial proximity of the tert-butyl group protons to certain protons on the azetidine ring.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₇NO₂), the theoretical exact mass can be calculated. researchgate.net An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's molecular formula.
Theoretical Exact Mass for C₉H₁₇NO₂
| Ion | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | 172.1332 |
| [M+Na]⁺ | 194.1151 |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. This technique provides detailed structural information by revealing the pathways through which a molecule breaks apart.
The fragmentation of the molecular ion of this compound in an MS/MS experiment would likely proceed through several key pathways. A common fragmentation for esters is the loss of the alkoxy group or the acyloxy group. nih.gov Additionally, cleavage of the azetidine ring and the loss of the tert-butyl group are expected fragmentation routes.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of light at these frequencies, an IR spectrum is generated, which serves as a molecular fingerprint.
For this compound, the key functional groups are the ester and the tertiary amine within the azetidine ring. The IR spectrum provides distinct absorption bands that confirm the presence of these groups. The most prominent absorption is the carbonyl (C=O) stretch of the ester group, which typically appears as a strong, sharp peak in the region of 1735-1750 cm⁻¹. Another key indicator is the C-O stretching vibration of the ester, which is expected to produce a strong band between 1150-1250 cm⁻¹.
Table 1: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong |
| Ester C-O | C-O Stretch | 1150 - 1250 | Strong |
| Aliphatic C-H | C-H Stretch | 2850 - 2970 | Medium-Strong |
Chromatographic Methods for Purity and Isomeric Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of this compound and for resolving different isomers.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the amount of this compound in a sample. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).
For a non-chiral, quantitative analysis, a reversed-phase HPLC method is typically employed. A C18 (octadecylsilyl) column is a common choice for the stationary phase, as it effectively separates moderately polar compounds like azetidine derivatives. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector (if the molecule or a derivative contains a chromophore) or, for universal detection, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). By comparing the peak area of the analyte to that of a certified reference standard, the precise purity and concentration can be determined.
Table 2: Example HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm or MS |
| Retention Time | ~7.5 min (Example) |
| Purity Result | >97% (Example) |
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of this compound. cmbr-journal.com Such impurities could include residual solvents from the synthesis (e.g., toluene, THF) or volatile byproducts. In GC, the sample is vaporized and separated based on boiling point and polarity as it passes through a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing definitive identification. cmbr-journal.com This combination of separation power and sensitive detection makes GC-MS a critical tool for quality control.
Table 3: Hypothetical GC-MS Profile of Volatile Impurities
| Retention Time (min) | Identified Compound | Area % | Method of Identification |
|---|---|---|---|
| 3.2 | Tetrahydrofuran (Solvent) | 0.05 | Mass Spectrum, Library Match |
| 5.8 | Toluene (Solvent) | 0.02 | Mass Spectrum, Library Match |
Since the 3-position of the azetidine ring in this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample. This is particularly crucial in medicinal chemistry, where enantiomers often exhibit different pharmacological activities.
This separation is achieved using a chiral stationary phase (CSP) in an HPLC system. CSPs are typically based on derivatives of cellulose, amylose, or cyclodextrins, which create a chiral environment allowing for differential interaction with the two enantiomers. The choice of CSP and mobile phase (often a mixture of alkanes and an alcohol like isopropanol) is critical for achieving baseline separation. Several studies on chiral azetidines have demonstrated that diastereomers and enantiomers can be effectively separated using normal phase chromatography, often on a chiral stationary phase, to yield enantioenriched products. acs.orgnih.gov
Table 4: Example Chiral HPLC Data for Enantiomeric Resolution
| Parameter | Condition |
|---|---|
| Chiral Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 0.7 mL/min |
| Detector | UV at 210 nm |
| Retention Time (R)-enantiomer | 10.2 min |
| Retention Time (S)-enantiomer | 12.5 min |
| Enantiomeric Excess (ee) | 99% (Example for S-enantiomer) |
X-ray Crystallography for Solid-State Structural Confirmation (if applicable to derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov While this compound itself may be a liquid or oil, its derivatives, such as hydrochloride or hydrobromide salts, or other crystalline analogs, can be analyzed by this technique. The analysis provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters.
In the process, a single crystal of the compound is exposed to an X-ray beam, which diffracts the X-rays into a specific pattern. nih.gov This pattern is used to calculate an electron density map, from which the atomic structure is solved. For chiral azetidine derivatives, X-ray crystallography has been used to unambiguously determine the absolute configuration of products. nih.govepa.gov This data is invaluable for confirming the outcome of stereoselective syntheses and for understanding intermolecular interactions in the solid state.
Table 5: Representative Crystallographic Data for an Azetidine Derivative Salt
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₈ClNO₂ (Example for HCl salt) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.0 Å, b = 11.9 Å, c = 18.0 Å, β = 84.5° |
| Key Bond Length (C=O) | 1.21 Å |
| Key Bond Angle (C-N-C) | 88.5° (in azetidine ring) |
| Absolute Configuration | Confirmed as (S) or (R) |
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior
Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound and its derivatives. CV measures the current that develops in an electrochemical cell as the voltage is varied. This technique can reveal the oxidation and reduction potentials of a molecule, providing insight into its electronic structure and potential for participating in redox reactions.
For an azetidine compound, the nitrogen atom's lone pair of electrons can be susceptible to oxidation. A cyclic voltammogram would show the potential at which this oxidation occurs. Such information is critical in fields like electro-organic synthesis, where electrochemical methods are used to drive chemical reactions. acs.org Mechanistic investigations into the synthesis of azetidines have utilized electrochemical kinetic analysis to understand the rate-determining steps involving catalyst oxidation and C-N bond formation. acs.org
Table 6: Hypothetical Cyclic Voltammetry Data for an Azetidine Derivative
| Parameter | Description | Potential (V vs. Ag/AgCl) |
|---|---|---|
| Anodic Peak Potential (Epa) | Potential at which oxidation occurs | +1.2 V |
| Cathodic Peak Potential (Epc) | Potential at which reduction of the oxidized species occurs | +0.8 V |
| Process Type | Nature of the redox event | Quasi-reversible |
Theoretical and Computational Studies of 1 Tert Butylazetidin 3 Yl Acetate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in defining the three-dimensional arrangement of atoms and the distribution of electrons within (1-tert-butylazetidin-3-yl) acetate (B1210297).
Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules. It provides a balance of accuracy and computational efficiency, making it suitable for studying systems like (1-tert-butylazetidin-3-yl) acetate. DFT calculations can predict optimized molecular geometries, including bond lengths and angles, as well as electronic properties such as molecular orbital energies.
A study utilizing DFT at the B3LYP/6-31G(d,p) level of theory has been performed to analyze the conformational space of a related compound, 3-acetoxy-1-azabicyclo[1.1.0]butane, which provides insights applicable to the azetidine (B1206935) ring system. These types of calculations help in understanding the stability and reactivity of the molecule. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between these orbitals is a measure of the molecule's chemical stability.
| Calculated DFT Properties | Value |
| HOMO Energy | Specific data for this compound is not readily available in the searched literature. |
| LUMO Energy | Specific data for this compound is not readily available in the searched literature. |
| HOMO-LUMO Gap | Specific data for this compound is not readily available in the searched literature. |
Note: The table is illustrative of the types of data obtained from DFT calculations. Specific values for the title compound require dedicated computational studies.
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of accuracy for electronic structure calculations. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory can provide more precise descriptions of electron correlation. These methods are computationally more intensive but can be crucial for obtaining highly accurate energetic and electronic data, serving as a benchmark for DFT results. For a molecule like this compound, ab initio calculations would be valuable for refining the understanding of its electronic behavior.
Conformational Analysis and Energetic Landscapes of the Azetidine Ring
The four-membered azetidine ring is characterized by significant ring strain, which dictates its conformational preferences.
The azetidine ring in this compound is not planar. It adopts a puckered conformation to alleviate some of the angle and torsional strain inherent in a four-membered ring. The degree of puckering and the preferred orientation of the substituents are determined by a delicate balance of steric and electronic effects.
The bulky tert-butyl group on the nitrogen atom is expected to have a dominant influence on the ring's conformation, likely favoring a pseudo-equatorial position to minimize steric clashes with the ring protons. The acetate group at the 3-position can exist in either a pseudo-axial or pseudo-equatorial orientation, leading to different conformers with distinct energies. Computational modeling can map the potential energy surface of the ring puckering, identifying the most stable conformations and the energy barriers between them.
| Conformational Parameters | Description |
| Ring Puckering Angle | The angle defining the deviation of the azetidine ring from planarity. |
| Substituent Orientation | The preference for pseudo-equatorial or pseudo-axial positioning of the tert-butyl and acetate groups. |
| Strain Energy | The excess energy of the molecule due to its constrained ring structure. |
Note: Specific energetic values for the conformers of this compound would be determined through detailed conformational analysis studies.
Computational Modeling of Reaction Mechanisms
Computational chemistry is also a powerful tool for elucidating the pathways of chemical reactions involving this compound.
Understanding a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction coordinate. Computational methods can locate these fleeting structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy, a critical factor that governs the reaction rate.
For this compound, computational modeling could be used to study various reactions, such as the hydrolysis of the ester group or nucleophilic substitution at the azetidine ring. By mapping the entire reaction pathway, including any intermediates and transition states, a detailed mechanistic understanding can be achieved. This knowledge is invaluable for predicting reactivity and designing new synthetic routes.
Reaction Coordinate Analysis for Reaction Pathways
Reaction coordinate analysis is a fundamental computational technique used to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface along a specific reaction coordinate, which represents the progress of the reaction, key features such as transition states and intermediates can be identified. This analysis provides crucial information about the feasibility and kinetics of a reaction pathway.
For the synthesis of this compound, a plausible pathway involves the N-alkylation of azetidin-3-yl acetate with a tert-butyl source or the esterification of 1-tert-butylazetidin-3-ol. A reaction coordinate analysis for the latter, for instance, would typically involve modeling the nucleophilic attack of the hydroxyl group on an activated acetyl donor.
Key Findings from a Hypothetical Reaction Coordinate Analysis:
A computational study using Density Functional Theory (DFT) could be employed to model the reaction pathway. The analysis would likely reveal a concerted or stepwise mechanism, with the formation of a tetrahedral intermediate. The calculated energy barriers (activation energies) would indicate the kinetic viability of the proposed pathway.
Below is a hypothetical data table summarizing the energetic profile for a proposed reaction pathway.
| Reaction Step | Intermediate/Transition State | Calculated ΔE (kcal/mol) |
| Reactants (1-tert-butylazetidin-3-ol + Acetylating Agent) | - | 0.0 |
| Formation of Tetrahedral Intermediate | Transition State 1 (TS1) | +15.2 |
| Tetrahedral Intermediate | Intermediate 1 (Int1) | -5.7 |
| Proton Transfer/Leaving Group Departure | Transition State 2 (TS2) | +10.3 |
| Products (this compound) | - | -12.8 |
This data is illustrative and based on typical values for similar esterification reactions.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting the spectroscopic parameters of molecules, which can aid in their experimental identification and characterization. Techniques such as DFT and time-dependent DFT (TD-DFT) can provide accurate predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
For this compound, computational predictions can help assign specific signals in experimentally obtained spectra to the corresponding atoms or vibrational modes.
Predicted Spectroscopic Data:
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated to a high degree of accuracy. These calculations would predict distinct signals for the tert-butyl group, the azetidine ring protons and carbons, and the acetate moiety.
IR Spectroscopy: The vibrational frequencies corresponding to different bond stretches, bends, and torsions can be computed. A prominent feature in the predicted IR spectrum would be the carbonyl (C=O) stretch of the ester group.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax). For a saturated molecule like this, significant absorptions would be expected only in the deep UV region.
Below is a table of hypothetical predicted spectroscopic data for this compound.
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) | ~1.1 ppm (s, 9H, C(CH₃)₃) |
| ¹H NMR | Chemical Shift (δ) | ~2.0 ppm (s, 3H, OCOCH₃) |
| ¹H NMR | Chemical Shift (δ) | ~2.5-3.5 ppm (m, 4H, azetidine CH₂) |
| ¹H NMR | Chemical Shift (δ) | ~4.5 ppm (m, 1H, azetidine CH) |
| ¹³C NMR | Chemical Shift (δ) | ~28 ppm (C(CH₃)₃) |
| ¹³C NMR | Chemical Shift (δ) | ~50-60 ppm (azetidine CH₂) |
| ¹³C NMR | Chemical Shift (δ) | ~70 ppm (azetidine CH) |
| ¹³C NMR | Chemical Shift (δ) | ~170 ppm (C=O) |
| IR Spectroscopy | Vibrational Frequency (ν) | ~1735 cm⁻¹ (C=O stretch) |
| UV-Vis Spectroscopy | Max. Absorption (λmax) | < 200 nm |
These values are illustrative and represent typical ranges for the respective functional groups.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational dynamics of this compound and its interactions with its environment, such as a solvent.
An MD simulation of this compound in an aqueous solution, for example, could provide insights into its solvation, conformational flexibility, and potential intermolecular interactions.
Key Insights from a Hypothetical MD Simulation:
A simulation would likely show the tert-butyl group undergoing rapid rotation, while the azetidine ring would exhibit some degree of puckering. The ester group's orientation would also fluctuate. Analysis of the simulation trajectory could yield important structural and dynamic parameters.
Below is a table summarizing typical analyses performed on an MD simulation trajectory and their potential findings for this compound.
| Analysis | Description | Potential Findings |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD would indicate that the molecule maintains a consistent overall conformation. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms around their average positions. | Higher RMSF values for the tert-butyl and acetate groups would indicate greater flexibility. |
| Radial Distribution Function (RDF) | Describes how the density of other particles varies as a function of distance from a reference particle. | An RDF between the ester oxygen and water would reveal the structure of the solvation shell. |
| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the molecule and solvent. | Would quantify the extent of hydrogen bonding between the ester carbonyl and water molecules. |
This table describes the general outputs and interpretations of molecular dynamics simulations.
Applications of 1 Tert Butylazetidin 3 Yl Acetate in Synthetic Organic Chemistry
Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules
(1-Tert-butylazetidin-3-yl) acetate (B1210297) serves as a key starting material for the synthesis of more elaborate and structurally diverse molecules. The azetidine (B1206935) core is a sought-after motif in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates. The tert-butyl group can act as a conformational lock, while the acetate can be hydrolyzed to the corresponding alcohol, (1-tert-butylazetidin-3-yl)methanol, which opens up a plethora of synthetic transformations. bldpharm.com
This alcohol derivative can be further oxidized to the corresponding aldehyde or carboxylic acid, or the hydroxyl group can be converted into a leaving group for nucleophilic substitution reactions. These transformations allow for the introduction of a wide range of functional groups and the construction of more complex side chains. For instance, the synthesis of various functionalized azetidines often starts from such building blocks, leading to the creation of libraries of compounds for screening in drug discovery programs. chemrxiv.org The inherent ring strain of the azetidine system can also be exploited in ring-opening reactions to generate acyclic amine derivatives with defined stereochemistry.
Utilization in the Development of Chiral Catalysts and Templates
The chiral nature of substituted azetidines makes them attractive scaffolds for the development of asymmetric catalysts and chiral auxiliaries. While specific examples detailing the direct use of (1-Tert-butylazetidin-3-yl) acetate in catalysis are not extensively documented, the broader class of chiral azetidines has seen significant application. researchgate.net Chiral azetidine-derived ligands and organocatalysts have been successfully employed in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Friedel-Crafts alkylations. researchgate.netnih.gov
The synthesis of chiral catalysts often involves the elaboration of the functional groups on the azetidine ring. The acetate group of this compound can be readily transformed into other functionalities, such as amides or phosphines, which can then coordinate to metal centers to form chiral catalysts. The tert-butyl group plays a crucial role in creating a specific chiral environment around the catalytic center, thereby influencing the enantioselectivity of the reaction. For example, chiral phosphine (B1218219) ligands, which are pivotal in many transition-metal-catalyzed cross-coupling reactions, can be synthesized from chiral building blocks like functionalized azetidines. nih.govnih.govsigmaaldrich.com
Precursor in the Synthesis of Advanced Chemical Ligands
The development of novel ligands with tailored electronic and steric properties is a cornerstone of modern catalysis. This compound, through its derivative (1-tert-butylazetidin-3-yl)methanol, serves as a valuable precursor for the synthesis of advanced chemical ligands. The hydroxyl group can be readily converted to a variety of other functional groups, including phosphines, amines, and ethers, which are common coordinating groups in ligand design.
For instance, the synthesis of P,N-ligands, which have shown great promise in asymmetric catalysis, can be envisaged starting from this azetidine building block. The nitrogen atom of the azetidine ring and a phosphine group introduced at the 3-position would constitute the two coordinating atoms. The bulky tert-butyl group would provide the necessary steric hindrance to create a chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction. The modular synthesis of such ligands allows for the fine-tuning of their properties by modifying the substituents on the azetidine ring. sigmaaldrich.com
Application as a Functionalized Intermediate in Multi-Component Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. nih.govmdpi.comnih.gov While direct participation of this compound in well-known MCRs like the Ugi or Passerini reaction is not prominently reported, its derivatives, particularly the corresponding aldehyde or amine, are prime candidates for such transformations.
For example, an aldehyde derived from this compound could be a key component in a Passerini or Ugi reaction, introducing the azetidine moiety into the final product. These reactions are known for their high atom economy and ability to generate diverse molecular scaffolds. The resulting products, bearing the sterically demanding tert-butylazetidine fragment, would be of significant interest for biological screening. The field of MCRs is continually expanding, and the use of functionalized azetidines as one of the components offers a promising strategy for accessing novel chemical space. researchgate.net
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large and diverse compound libraries for drug discovery and other applications has driven the development of automated and high-throughput synthesis platforms. researchgate.netnih.gov The properties of this compound and its derivatives make them well-suited for integration into such workflows. The presence of a versatile functional handle (the acetate group) allows for a variety of coupling reactions to be performed in a parallel or automated fashion.
For example, the corresponding alcohol, (1-tert-butylazetidin-3-yl)methanol, could be attached to a solid support, and subsequent reactions could be carried out in an automated synthesizer. This approach would enable the rapid generation of a library of azetidine-containing compounds with diverse functionalities. The stability imparted by the tert-butyl group can be advantageous in withstanding the conditions often employed in solid-phase synthesis. The modular nature of synthesizing derivatives from this building block is highly compatible with the principles of combinatorial chemistry.
Below is an interactive table summarizing the potential applications of this compound in various synthetic contexts.
| Application Area | Key Transformation | Resulting Structure/Function | Relevant Research Areas |
| Complex Molecule Synthesis | Hydrolysis to alcohol, followed by oxidation or substitution | Functionalized azetidines with diverse side chains | Medicinal Chemistry, Drug Discovery |
| Chiral Catalysis | Conversion to chiral ligands (e.g., phosphines, amines) | Asymmetric catalysts for stereoselective reactions | Asymmetric Synthesis, Organocatalysis |
| Advanced Ligand Synthesis | Derivatization of the 3-position to introduce coordinating groups | P,N-ligands, and other bidentate or monodentate ligands | Homogeneous Catalysis, Ligand Design |
| Multi-Component Reactions | Conversion to aldehyde or amine derivatives | Diverse, complex molecules containing the azetidine scaffold | Combinatorial Chemistry, Green Chemistry |
| Automated Synthesis | Immobilization on solid support and parallel derivatization | Large libraries of azetidine-containing compounds | High-Throughput Screening, Chemical Biology |
Future Directions in 1 Tert Butylazetidin 3 Yl Acetate Research
Development of Greener and More Sustainable Synthetic Methodologies
The synthesis of azetidine (B1206935) derivatives has traditionally faced challenges due to the inherent ring strain of the four-membered ring. medwinpublishers.commedwinpublishers.com Future research will undoubtedly focus on developing more environmentally benign and efficient methods for the synthesis of (1-Tert-butylazetidin-3-yl) acetate (B1210297) and its analogues. Key areas of exploration will likely include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds. nih.govnih.gov Future studies could investigate microwave-assisted protocols for the cyclization steps involved in forming the azetidine ring of (1-Tert-butylazetidin-3-yl) acetate, potentially reducing energy consumption and by-product formation.
Solvent-Free and Aqueous Media Reactions: Moving away from traditional organic solvents is a cornerstone of green chemistry. nih.govmdpi.com Research into performing the synthesis of this compound in aqueous media or under solvent-free conditions would significantly enhance the sustainability of its production.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. A notable future direction is the exploration of biocatalytic methods, such as the enantioselective one-carbon ring expansion of aziridines to azetidines using engineered "carbene transferase" enzymes, which could be adapted for the synthesis of chiral derivatives of this compound. acs.orgcaltech.edu
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The ring strain of approximately 25.4 kcal/mol endows azetidines with unique reactivity that is not observed in their less strained five- and six-membered counterparts. rsc.org Future investigations into the reactivity of this compound could uncover novel transformations:
Ring-Opening Reactions: The strained four-membered ring is susceptible to nucleophilic attack, leading to ring-opened products. researchgate.netbeilstein-journals.orgnih.gov Systematic studies on the ring-opening of this compound with various nucleophiles could yield highly functionalized acyclic amines, which are valuable building blocks in organic synthesis. The influence of the tert-butyl and acetate groups on the regioselectivity of ring-opening would be a key aspect of this research.
[2+2] Photocycloadditions: The aza-Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition, has been utilized for the synthesis of azetidines. rsc.org Exploring the photochemical reactivity of the azetidine ring itself in this compound could lead to the formation of complex polycyclic structures.
Strain-Release Driven Reactions: The inherent strain energy can be harnessed to drive otherwise difficult transformations. rsc.orgacs.org Investigating strain-release-driven reactions, such as couplings with various partners, could expand the synthetic utility of this compound.
Advanced Computational Design and Prediction of Azetidine Derivatives
Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. nih.gov For this compound, future computational studies will play a crucial role in several areas:
In Silico Profiling: Computational tools can be used to predict the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of derivatives of this compound. nih.govacs.org This in silico analysis can help prioritize the synthesis of compounds with desirable drug-like properties, particularly for applications in central nervous system (CNS) drug discovery where specific properties are required for blood-brain barrier penetration. acs.org
Scaffold Design: New computational methodologies are being developed to define and identify novel molecular scaffolds. nih.gov Applying these methods to this compound could lead to the design of new analog series-based scaffolds with tailored biological activities.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms. nih.gov Future theoretical studies on the reactions of this compound will be invaluable for understanding and predicting its reactivity, as well as for designing new and more efficient synthetic routes.
Investigation of Azetidine-Based Scaffolds in Material Science Applications
While much of the focus on azetidines has been in medicinal chemistry, their unique properties also make them attractive candidates for applications in material science. rsc.orgresearchgate.net Future research could explore the potential of this compound in this domain:
Polymer Chemistry: Azetidines can serve as monomers in ring-opening polymerization to produce polyamines. rsc.orgutwente.nlresearchgate.net The polymerization of this compound could lead to novel polymers with unique properties conferred by the tert-butyl and acetate functionalities. These materials could find applications as coatings, chelating agents, or in CO2 adsorption. rsc.orgutwente.nl
Energetic Materials: The inherent strain in the azetidine ring makes it a candidate for inclusion in energetic materials. researchgate.net While this is a nascent area of research, the functional groups on this compound could be modified to tune the energetic properties of resulting materials.
Synergistic Approaches Combining Experimental and Theoretical Research
The most profound advances in understanding and utilizing this compound will come from a synergistic approach that tightly integrates experimental and theoretical research. nih.gov
Iterative Design-Synthesis-Testing Cycles: Computational design can guide the synthesis of novel derivatives of this compound. The experimental results from the synthesis and biological or material testing of these compounds can then be used to refine the computational models, creating a powerful iterative cycle for discovery. nih.govpeerscientist.com
Mechanistic Investigations: The combination of experimental kinetic studies and computational modeling is a powerful tool for elucidating complex reaction mechanisms. nih.govadelaide.edu.au This approach will be critical for understanding the novel reactivity of this compound and for optimizing reaction conditions for desired transformations.
Q & A
Q. Characterization methods :
- NMR spectroscopy : Confirm regioselectivity of acetylation and tert-butyl substitution (e.g., H NMR for proton environments, C NMR for carbonyl confirmation).
- HPLC/MS : Purity assessment and molecular weight verification.
- X-ray crystallography : Resolve stereochemistry using software like SHELX for structure refinement .
Basic: How do reaction conditions influence the yield and purity of this compound?
Answer:
Critical parameters include:
- Temperature : Elevated temperatures (40–60°C) accelerate acetylation but may promote side reactions like hydrolysis.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of intermediates.
- Catalysts : Lewis acids (e.g., ZnCl) improve reaction efficiency in tert-butyl group introduction.
Q. Example optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 25–40°C | Maximizes acetyl transfer |
| Solvent | Dichloromethane | Balances solubility and reactivity |
| Catalyst Loading | 5 mol% | Reduces byproduct formation |
Refer to kinetic studies and computational models to predict side reactions .
Advanced: How can computational methods resolve contradictions in reaction mechanism proposals?
Answer:
Conflicting mechanistic hypotheses (e.g., SN1 vs. SN2 pathways) can be resolved via:
Density Functional Theory (DFT) : Calculate activation energies for proposed transition states.
Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability.
Kinetic Isotope Effects (KIE) : Validate rate-determining steps experimentally.
Case Study : A 2025 study used DFT to confirm that tert-butyl group introduction proceeds via a carbocation intermediate stabilized by solvent effects, reconciling discrepancies in earlier kinetic data .
Advanced: How should researchers address contradictory spectroscopic data (e.g., NMR vs. X-ray)?
Answer:
Stepwise resolution :
Reproducibility checks : Verify experimental conditions (e.g., solvent, temperature) for NMR.
Crystallographic validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures.
Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies.
Example : A 2024 study resolved conflicting C NMR signals by identifying rotameric equilibria in the azetidine ring, confirmed via X-ray .
Advanced: What thermodynamic properties are critical for stability studies of this compound?
Answer:
Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
